Medicarpin

Übersicht

Beschreibung

Medicarpin is a naturally occurring pterocarpan, a subclass of isoflavonoids. It is primarily found in plants such as Medicago truncatula, Swartzia madagascariensis, and Maackia amurensis . This compound is known for its various biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Medicarpin can be synthesized through the biosynthetic pathway involving several key enzymes. The pathway starts with liquiritigenin, which undergoes a series of enzymatic reactions catalyzed by enzymes such as isoflavone reductase, vestitone reductase, and pterocarpan synthase . The final product, this compound, is obtained through these enzymatic transformations.

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous biosynthesis using engineered microorganisms like Saccharomyces cerevisiae. By introducing and optimizing the expression of genes involved in the biosynthetic pathway, the production yield of this compound can be significantly increased .

Analyse Chemischer Reaktionen

Types of Reactions: Medicarpin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound to other pterocarpans.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various metabolites such as vestitol and this compound glucuronide .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

Medicarpin has been shown to exert anticancer effects through multiple mechanisms:

- Sensitization to Apoptosis : this compound enhances the sensitivity of myeloid leukemia cells to TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis via both extrinsic and intrinsic pathways. In studies, the combination of this compound and TRAIL resulted in significantly increased caspase-3/7 activity across various leukemia cell lines, indicating a potent synergistic effect on cell death .

- Cell Cycle Arrest : Research indicates that this compound induces G1 phase arrest in bladder cancer cells, leading to decreased proliferation. Key apoptotic markers such as BCL2L11 and CASP3 were upregulated following treatment, suggesting that this compound activates mitochondrial-mediated apoptosis pathways .

Osteogenic Activity

This compound has demonstrated significant osteogenic properties, making it a candidate for bone healing applications. In a study involving ovariectomized rats with cortical bone defects, this compound treatment resulted in enhanced bone regeneration comparable to parathyroid hormone (PTH) treatment. This was assessed through micro-computed tomography and histomorphometric analysis, revealing improved healing at the injury site .

| Study Parameters | This compound Treatment | Comparison |

|---|---|---|

| Duration | 15 days | PTH as control |

| Measurement Techniques | μCT and histomorphometry | Significant bone regeneration |

Antioxidant Activity

This compound has been identified as an activator of the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress. In HeLa cells, this compound treatment led to increased transcriptional levels of NRF2 and its target genes, including HO-1 and NQO-1. This suggests that this compound could be utilized as a chemopreventive agent by enhancing the body’s antioxidant defenses .

| Cell Type | Effect of this compound | Biomarkers Assessed |

|---|---|---|

| HeLa Cells | Increased NRF2 activity | HO-1, GCLC, NQO-1 |

Neuroprotective Effects

Recent studies indicate that this compound may have antidepressant-like effects. In models of chronic stress-induced depression, this compound administration improved depressive behaviors, potentially through modulation of liver X receptor beta (LXRβ) signaling pathways. This highlights its potential as a therapeutic agent for mood disorders .

Wirkmechanismus

Medicarpin exerts its effects through various molecular targets and pathways:

PI3K/Akt/FoxO Pathway: this compound activates the phosphatidylinositol 3-kinase/protein kinase B/forkhead box protein O pathway, which plays a crucial role in cell survival and apoptosis.

Antioxidant Activity: this compound enhances the expression of antioxidant genes, protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Medicarpin is compared with other pterocarpans such as homopterocarpin and prunetin:

Eigenschaften

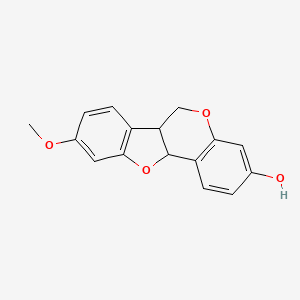

IUPAC Name |

9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.